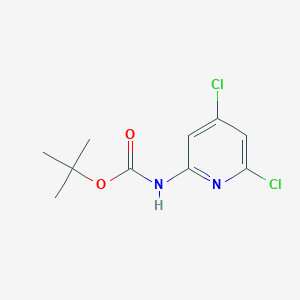
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is often achieved through reactions involving tert-butyl groups and carbamate moieties. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described using a one-pot, two-step telescoped sequence starting from readily available materials, which included a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate and subsequent reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups attached to a carbamate moiety. X-ray crystallography is often used to determine the structure, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which revealed the compound's enol form and the axial orientation of the isobutyl side chain .
Chemical Reactions Analysis
The tert-butyl carbamate derivatives participate in various chemical reactions. For example, the Schiff base compounds were synthesized by coupling 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with aromatic aldehydes . Additionally, the nitrile anion cyclization strategy was employed to synthesize N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives include solubility in polar solvents, thermal stability, and the formation of transparent, flexible films. The inherent viscosities of polyamides derived from tert-butyl groups were found to be in the range of 0.52–2.60 dl g^−1, with high glass transition temperatures and significant weight loss temperatures, indicating their thermal stability . The molecular and crystal structure of these compounds is often stabilized by intramolecular hydrogen bonds, as observed in the X-ray and DFT analyses .
科学的研究の応用
1. Crystal Structures and Molecular Interactions
The compound tert-Butyl (4,6-dichloropyridin-2-yl)carbamate and its derivatives have been studied for their crystal structures and molecular interactions. For example, Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
2. Synthesis of Organic Compounds
In the field of organic synthesis, tert-Butyl (4,6-dichloropyridin-2-yl)carbamate has been utilized for creating various organic compounds. Scott (2006) reported a two-step synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones using this compound, showcasing its utility in creating complex organic structures (Scott, 2006).
3. Photoredox-Catalyzed Reactions
The compound has also been used in photoredox-catalyzed reactions. Wang et al. (2022) described the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination, establishing a new pathway for assembling a range of 3-aminochromones (Wang et al., 2022).
4. Interplay of Strong and Weak Hydrogen Bonds
Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. Their research highlights the interplay of N H⋯O, N H⋯Se, C H⋯O, C H⋯Cl, and C H⋯π hydrogen bonds, assembling molecules into a three-dimensional architecture (Das et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl N-(4,6-dichloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFQIAVAYUUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650681 |
Source


|
| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |
CAS RN |
1017789-38-6 |
Source


|
| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-Dichloro-pyridin-2-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

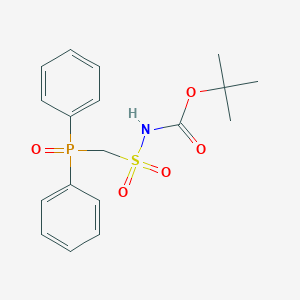
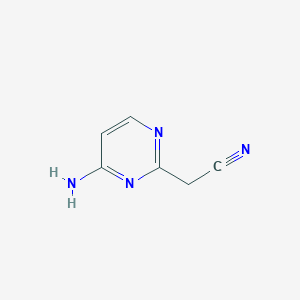

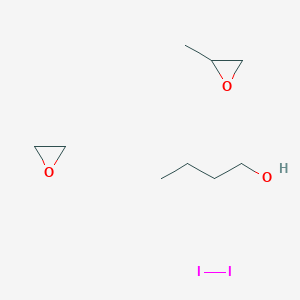


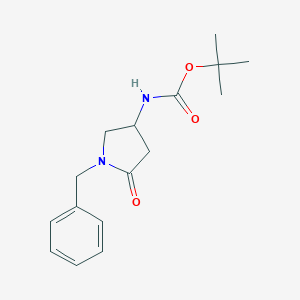





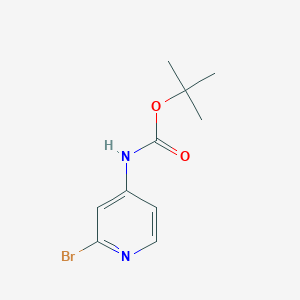
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)